The compound 2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide is a complex organic molecule categorized within the class of chlorinated amides. This compound features a chloroacetamide structure, which is significant in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 477.403 g/mol.
The structural information and properties of this compound can be sourced from various chemical databases, including the RCSB Protein Data Bank and PubChem, which provide detailed insights into its molecular characteristics and potential applications in scientific research.
This compound can be classified as:
The synthesis of 2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide involves several steps that typically include:
Technical details regarding reaction conditions, catalysts, and purification methods are essential for optimizing yield and purity.
The molecular structure of 2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide can be represented using various notations:
COc1ccc(cc1Cl)N([C@@H](c2cccs2)C(=O)NCCc3ccccc3)C(=O)CClInChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29)/t22-/m0/s1| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN4O |
| Molecular Weight | 477.403 g/mol |
| Formal Charge | 0 |
| Atom Count | 53 |
| Chiral Atom Count | 1 |
| Bond Count | 55 |
| Aromatic Bond Count | 17 |
The chemical reactivity of 2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. Key reactions include:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for compounds like 2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide often involves:
Data on specific interactions with biological targets can be obtained from pharmacological studies.
The physical and chemical properties of 2-chloro-N-[2-[[(4-[methyl(4-phenybutyl)amino]-6-(prop-2-yname)-1,3,5-triazin)] are critical for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions but sensitive to moisture |
| Reactivity | Reactive towards nucleophiles |
The applications of 2-chloro-N-[2-[[(4-[methyl(4-phenybutyl)amino]-6-(prop-2-yname)-1,3,5-triazin)] extend primarily into medicinal chemistry and pharmacology:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6